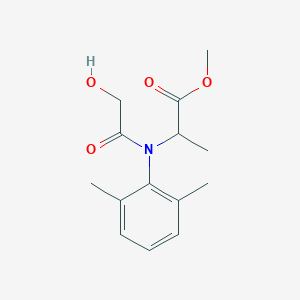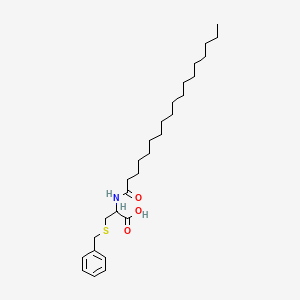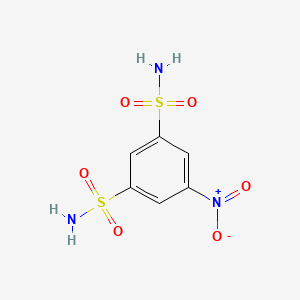
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate can be synthesized through several methods. One common approach involves the reaction of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkyl haloformate, followed by treatment with ammonia . Another method includes the cyclization of (S)-2-aminobutanamide with specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing synaptic transmission and neuronal activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate can be compared with other similar compounds, such as:
Methyl 2-Oxo-1-pyrrolidineacetate: Similar structure but different alkyl group.
(S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide: Shares the pyrrolidine ring but differs in functional groups.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 2-[4-(2-methylpropyl)-2-oxopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C12H21NO3/c1-4-16-12(15)8-13-7-10(5-9(2)3)6-11(13)14/h9-10H,4-8H2,1-3H3 |
InChI Key |
QEFYJPZRJCOBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC(CC1=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



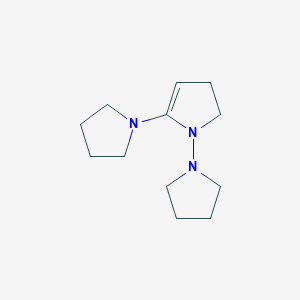

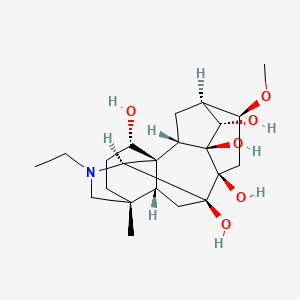
![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)


